
6-mercaptopurine riboside
描述
硫代肌苷,也称为 6-硫代肌苷,是一种硫代嘌呤核苷类似物。它的结构与肌苷相似,但嘌呤环的 6 位氧原子被硫原子取代。 这种修饰赋予硫代肌苷独特的化学和生物学特性,使其成为各个科学领域关注的化合物 .
准备方法
合成路线和反应条件: 硫代肌苷可以从市售肌苷通过一系列化学反应合成。一种常用的方法包括以下步骤:
氧化/还原反应: 肌苷首先被氧化成 6-氧代中间体。
工业生产方法: 硫代肌苷的工业生产通常采用类似的化学路线,但经过优化以实现更高的收率和纯度。 该过程可能包括额外的纯化步骤,例如重结晶和色谱,以确保最终产品符合工业标准 .
化学反应分析
反应类型: 硫代肌苷会经历各种化学反应,包括:
氧化: 硫代肌苷可以被氧化形成二硫键连接的二聚体或其他氧化衍生物。
还原: 还原反应可以将硫代肌苷还原回其相应的硫醇形式。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 还原剂,例如硼氢化钠。
取代: 硫醇试剂或其他亲核试剂在碱性条件下.
主要产物:
氧化: 二硫键连接的二聚体。
还原: 硫醇衍生物。
取代: 各种取代的嘌呤核苷.
科学研究应用
Therapeutic Applications
Acute Lymphoblastic Leukemia (ALL)
6-MPr is used in the management of ALL, particularly in pediatric patients. It functions as a cytotoxic agent that interferes with purine metabolism, thereby inhibiting DNA and RNA synthesis, which is crucial for rapidly dividing cancer cells. A study highlighted the effectiveness of 6-MPr in combination with other chemotherapeutic agents, showing improved outcomes in children with ALL .
Autoimmune Disorders
The compound has also been explored for its immunosuppressive properties in conditions such as Crohn's disease, ulcerative colitis, and rheumatoid arthritis. By modulating immune responses, 6-MPr can help manage symptoms and reduce the need for steroids in these patients .
Organ Transplantation
In organ transplant recipients, 6-MPr is utilized to prevent graft rejection. Its ability to suppress T-cell activation is beneficial in maintaining transplant tolerance .
Pharmacokinetic Studies
Pharmacokinetic research on 6-MPr has revealed significant insights into its metabolism and efficacy. A population pharmacokinetic model developed for pediatric patients with ALL demonstrated that genetic polymorphisms, particularly in thiopurine methyltransferase (TPMT), significantly influence drug metabolism and therapeutic outcomes . This model allows for more personalized dosing strategies to minimize toxicity while maximizing therapeutic effects.
Mechanistic Insights
The mechanism of action of 6-MPr involves its conversion to active metabolites that inhibit key enzymes involved in purine synthesis. These include:
- Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) : Competes with endogenous purines.
- Inosine Monophosphate Dehydrogenase (IMPDH) : Inhibition leads to reduced purine nucleotide levels.
- Thiopurine Methyltransferase (TPMT) : Variations in TPMT activity can lead to differences in drug efficacy and toxicity .
Biochemical Research Applications
RNA Ligase Inhibition
6-Mercaptopurine riboside-5'-triphosphate has been identified as a competitive inhibitor of T4 RNA ligase, making it valuable in molecular biology applications where RNA manipulation is required . This property allows researchers to explore RNA processing mechanisms and develop RNA-based therapeutics.
Enzyme Interaction Studies
Kinetic studies have shown that 6-MPr interacts with various enzymes involved in nucleotide metabolism, providing insights into its potential roles in biochemistry and pharmacology .
Case Studies and Clinical Findings
Several case studies have documented the clinical efficacy of 6-MPr:
- A study involving 55 children with leukemia demonstrated significant therapeutic benefits when using 6-MPr as part of their treatment regimen .
- Another investigation identified the presence of 6-MPr metabolites in patients receiving prolonged intravenous infusions, indicating its sustained activity and relevance in continuous treatment settings .
作用机制
硫代肌苷通过多种机制发挥作用:
掺入核酸: 硫代肌苷可以掺入 DNA 和 RNA,导致核酸合成和功能的破坏。
抑制酶: 硫代肌苷可以抑制参与嘌呤代谢的酶,例如肌苷单磷酸脱氢酶,导致细胞核苷酸库的改变。
类似化合物:
6-硫鸟嘌呤: 另一种具有类似抗癌特性的硫代嘌呤核苷类似物。
6-巯基嘌呤: 一种用于治疗白血病和自身免疫性疾病的硫代嘌呤。
硫代肌苷的独特性: 硫代肌苷在硫代嘌呤中是独一无二的,因为它在 6 位的特定硫取代,赋予其独特的化学反应性和生物活性。 这使其成为研究核酸代谢和探索新的治疗应用的宝贵工具 .
相似化合物的比较
6-Thioguanine: Another thiopurine nucleoside analog with similar anticancer properties.
6-Mercaptopurine: A thiopurine used in the treatment of leukemia and autoimmune diseases.
Azathioprine: A prodrug that is converted to 6-mercaptopurine in the body and used as an immunosuppressant
Uniqueness of Thioinosine: Thioinosine is unique among thiopurines due to its specific sulfur substitution at the 6-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool for studying nucleic acid metabolism and exploring new therapeutic applications .
生物活性
6-Mercaptopurine riboside (6-MPR) is a derivative of the well-known chemotherapeutic agent 6-mercaptopurine (6-MP), a purine analogue primarily utilized in the treatment of acute lymphoblastic leukemia (ALL) and other malignancies. The biological activity of 6-MPR is significant due to its role as a prodrug that can enhance the therapeutic effects of its parent compound through improved absorption and bioavailability.
6-MPR is metabolized in the body to produce active metabolites, notably 6-thioguanine nucleotides (6-TGNs). These metabolites are incorporated into DNA, leading to cytotoxic effects primarily through interference with nucleotide synthesis and DNA replication processes. The mechanism involves several key enzymes:
- Hypoxanthine phosphoribosyl transferase (HPRT) : Converts 6-MP into 6-thioinosine monophosphate (6-TIMP).
- Thiopurine methyltransferase (TPMT) : Methylates 6-MP to form 6-methylmercaptopurine (6-MMP), which inhibits de novo purine synthesis.
- Xanthine oxidase : Converts 6-MP into inactive metabolites like 6-thiouric acid, affecting the overall pharmacokinetics of the drug .
Pharmacokinetics
The pharmacokinetic profile of 6-MPR indicates that it is absorbed effectively in the gastrointestinal tract. Studies show that with increased luminal phosphate concentration, the absorption rate of 6-MPR can surpass that of 6-MP, suggesting its potential as a more effective substrate for oral delivery .
Table 1: Pharmacokinetic Parameters of 6-MPR
Parameter | Value |
---|---|
Absorption Rate | 0.053 µmol min g dry wt |
Rate of Vascular Appearance | 0.043 µmol min g dry wt |
Effective Substrate Concentration | Increased with luminal phosphate |
Clinical Studies
Recent clinical trials have highlighted the efficacy of 6-MPR in specific cancer populations. A phase II trial demonstrated that patients with BRCA-defective tumors showed significant sensitivity to treatment with 6-MP, comparable to PARP inhibitors, suggesting a potential role for 6-MPR in overcoming resistance mechanisms in these cancers .
Case Study: Efficacy in BRCA Mutations
In a study involving patients with advanced breast or platinum-resistant ovarian cancer harboring BRCA mutations, treatment with 6-MP resulted in notable clinical benefits, including stable disease and improved overall survival rates . This underscores the importance of genetic profiling in tailoring chemotherapy regimens.
Genetic Factors Influencing Efficacy
The metabolism of 6-MP and its riboside form is significantly influenced by genetic polymorphisms in TPMT. Patients with homozygous deficiencies in TPMT exhibit extreme sensitivity to thiopurines due to increased accumulation of toxic metabolites .
Table 2: TPMT Genotype and Treatment Outcomes
TPMT Genotype | Sensitivity (%) | Average Dose (mg/m²) |
---|---|---|
Homozygous Deficient | 100 | 72 |
Heterozygous | 35 | 449 |
Wild-type | 7 | 528 |
常见问题
Basic Research Questions
Q. What experimental methods are used to determine the molecular conformation of 6-mercaptopurine riboside in crystalline states?
X-ray crystallography reveals that this compound adopts a thiolactam configuration (C6–S bond length: 1.669 Å) with two unique molecules in the asymmetric unit. The glycosidic torsion angles (+135° and +144°) stabilize the syn conformation via O5′–H⋯N3 intramolecular hydrogen bonds. C2′ endo puckering of the ribose ring and C–H⋯S interactions further define its structure .
Q. How is this compound distinguished from its analogs in analytical workflows?
High-performance liquid chromatography (HPLC) with UV detection at 280–320 nm is standard for separating this compound from metabolites like 6-thioguanine, 6-thiouric acid, and 6-sulfopurin-9-yl riboside. Solid-phase extraction (C18 columns) ensures clean isolation from biological matrices (e.g., plasma, cerebrospinal fluid) .
Q. What are the primary biochemical pathways affected by this compound in in vitro models?
As a purine antimetabolite, it suppresses adipogenesis by downregulating PPARγ, C/EBPα, and downstream targets (LPL, CD36, aP2, LXRα) at mRNA levels. This occurs via competitive inhibition of purine nucleotide biosynthesis, disrupting ATP-dependent processes .
Advanced Research Questions
Q. How does pH influence the adsorption behavior of this compound on colloidal surfaces, and what are the implications for drug delivery?
Surface-enhanced Raman spectroscopy (SERS) studies show pH-dependent adsorption on silver colloid:
- Acidic pH (2–6): Binds via N7 and S atoms in a perpendicular orientation.
- Basic pH (8–10): Deprotonation shifts adsorption to N1 and S atoms. This contrasts with 6-mercaptopurine, which reorients at lower pH (6–8), highlighting ribose-dependent interfacial dynamics .
Q. What mechanisms underlie the electrochemical oxidation of this compound, and how do degradation products impact biological systems?
At pyrolytic graphite electrodes, oxidation proceeds via a single proton-coupled electron transfer, forming a disulfide dimer (unstable, t₁/₂ ~15 min). Degradation yields 6-sulfopurin-9-yl riboside (major) and 6-sulfenopurin-9-yl riboside (minor), which exhibit altered mutagenic and immunosuppressive profiles compared to the parent compound .
Q. How does tautomerism (thiolactam vs. mercapto forms) affect the biological activity of this compound?
X-ray crystallography confirms the thiolactam tautomer predominates in crystalline states. However, NMR and DFT studies suggest dynamic equilibrium in solution, influencing interactions with enzymes like AMP-activated protein kinase (AMPK). Thiolactam forms show stronger binding to AMPK’s catalytic domain, correlating with autophagy inhibition (IC₅₀ = 0.3 mM) .
Q. What experimental evidence supports the teratogenic risks of this compound in preclinical models?
- Embryolethality: Doses non-toxic to mothers caused fetal death in rodents.
- Morphogenetic defects: Impaired limb differentiation in mouse embryos via interference with HMG-CoA reductase and cholesterol synthesis pathways.
- Mutagenicity: Induces chromosomal aberrations in human lymphocytes (in vitro) and bacterial reverse mutation assays .
Q. Methodological Challenges and Solutions
Q. How can researchers address the instability of this compound during in vitro assays?
- Storage: Lyophilize and store at –80°C under inert gas (N₂/Ar) to prevent disulfide formation.
- Buffering: Use 10 mM DTT or TCEP in pH 7.4 buffers to maintain thiol integrity.
- Real-time monitoring: Couple HPLC with electrochemical detection to quantify degradation kinetics .
Q. What strategies enhance the bioavailability of this compound in drug delivery systems?
属性
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGPJODWTZCHGF-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574-25-4, 4988-64-1 | |
Record name | 6-Thioinosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioinosine [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purine-6-thiol, 9-ribofuranosyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004988641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-thioinosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOINOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S541971T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。